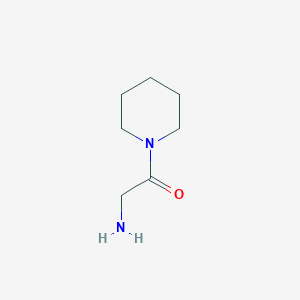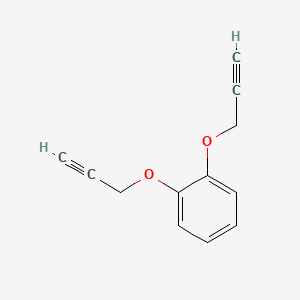
6-(2-Amino-1-hydroxyethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride
Vue d'ensemble
Description
6-(2-Amino-1-hydroxyethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride , also known by other names such as DL-Noradrenaline hydrochloride or DL-Norepinephrine hydrochloride , is a heterocyclic organic compound. Its chemical formula is C8H12ClNO3 , with a molecular weight of 205.64 g/mol . This compound plays a significant role in various fields, including organic synthesis and pharmacology.
Synthesis Analysis
The synthesis of this compound involves the reaction of formaldehyde with an excess of ammonia . This reaction can occur either in an aqueous medium or in the vapor phase. The resulting product is hexamethylenetetramine (HMTA), which is also known as hexamine . Hexamine serves as a versatile reagent in organic synthesis, contributing to various reactions.
Molecular Structure Analysis
The structure of 6-(2-Amino-1-hydroxyethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride consists of a tetrahydroquinoline ring with an amino group and a hydroxyethyl group attached. The hydrochloride salt form enhances its solubility and stability .
Chemical Reactions Analysis
- Hexamine can also convert diazomethyl 5-pyrimidinyl ketone to 5-(2-amino-1-hydroxyethyl)-pyrimidine .
Physical And Chemical Properties Analysis
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
6-(2-amino-1-hydroxyethyl)-3,4-dihydro-1H-quinolin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c12-6-10(14)8-1-3-9-7(5-8)2-4-11(15)13-9;/h1,3,5,10,14H,2,4,6,12H2,(H,13,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCQHVRAIFSLMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C(CN)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Amino-1-hydroxyethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B3037715.png)










![2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B3037734.png)